3-Aminooxan-4-one hydrochloride fundamental properties
3-Aminooxan-4-one hydrochloride fundamental properties
The following technical guide details the fundamental properties, synthesis, and reactivity of 3-Aminooxan-4-one hydrochloride (also known as 3-aminotetrahydro-4H-pyran-4-one HCl).
A Critical Scaffold for Fused Heterocyclic Synthesis
Executive Summary
3-Aminooxan-4-one hydrochloride (CAS: 2044902-01-2) is a specialized heterocyclic building block characterized by an
It is primarily employed as a "linchpin" intermediate in the synthesis of fused bicyclic systems, such as pyrano[3,4-d]imidazoles , pyrano[3,4-b]pyrazines , and pyrano[3,4-d]thiazoles , which are increasingly prevalent in kinase inhibitors and DPP-4 inhibitor pharmacophores.[2]
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
The compound is almost exclusively isolated and stored as the hydrochloride salt.[2] The free base is thermodynamically unstable and prone to rapid self-condensation (dimerization).[2]
Table 1: Core Specifications
| Property | Specification |
| IUPAC Name | 3-Aminotetrahydro-4H-pyran-4-one hydrochloride |
| Common Synonyms | 3-Aminooxan-4-one HCl; 3-Amino-4-oxotetrahydropyran HCl |
| CAS Registry Number | 2044902-01-2 |
| Molecular Formula | C |
| Molecular Weight | 151.59 g/mol |
| Appearance | White to off-white hygroscopic crystalline powder |
| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in Et |
| Stability | Stable as HCl salt at -20°C. Free base is unstable. |
| Acidity (pKa) | ~7.5–8.0 (Conjugate acid of the amine) |
Structural Analysis (Graphviz)
The following diagram illustrates the chemical structure and the critical "reactive zones" that define its utility in synthesis.
Figure 1: Functional zone map of 3-Aminooxan-4-one HCl.
Synthetic Utility & Reactivity Profile[5]
The defining feature of 3-aminooxan-4-one is the
The Dimerization Risk (Self-Validation)
Expert Insight: If you neutralize the hydrochloride salt in an aqueous solution without an immediate trapping agent (electrophile), the free base will undergo intermolecular condensation to form a dihydropyrazine derivative.[2]
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Mechanism: Two molecules condense (amine attacks ketone)
loss of 2 Hngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> O formation of 3,4,7,8-tetrahydro-1H-pyrano[3,4-b]pyrazine . -
Protocol Implication: Always generate the free base in situ in the presence of the reacting partner.[2]
Key Transformations
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Imidazoles (Marckwald/Cyclization): Reaction with isothiocyanates or cyanamides yields pyrano-fused imidazoles.[2]
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Reductive Amination: Reaction with primary amines followed by reduction (NaBH(OAc)
) yields cis- or trans-3,4-diaminotetrahydropyrans.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Strecker Synthesis: Reaction with cyanide yields
-amino nitriles, precursors to quaternary amino acids.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Synthesis & Production Methodologies
Two primary routes are established for the synthesis of 3-aminooxan-4-one HCl. The Neber Rearrangement is preferred for scale-up due to safety profiles compared to azide chemistry.[2]
Workflow Diagram
Figure 2: Primary synthetic pathways for 3-Aminooxan-4-one HCl.
Detailed Protocol: The Modified Neber Rearrangement (Recommended)
This route avoids the use of potentially explosive organic azides and is robust for gram-scale synthesis.[2]
Step 1: Oxime Formation
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Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in Ethanol/Water (1:1).
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Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).
-
Stir at RT for 2 hours. Monitor by TLC (EtOAc/Hex).[2]
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Extract with DCM, dry over Na
SO , and concentrate to yield the oxime.
Step 2: Tosylation
-
Dissolve the oxime (1.0 eq) in dry Pyridine (5 vol) at 0°C.
-
Slowly add p-Toluenesulfonyl chloride (TsCl, 1.1 eq).[2]
-
Stir at 0°C
RT for 4 hours. -
Pour into ice water; filter the precipitate (O-tosyl oxime).[2]
Step 3: Rearrangement & Hydrolysis
-
Dissolve O-tosyl oxime in anhydrous Ethanol.[2]
-
Cool to 0°C and add Potassium Ethoxide (KOEt, 1.1 eq) dropwise. Note: This forms the reactive azirine intermediate.[2]
-
Stir for 2 hours at 0°C.
-
Hydrolysis: Add 3M HCl (aq) slowly to the reaction mixture. Stir for 1 hour.
-
Concentrate under reduced pressure to remove ethanol.[2]
-
Purification: Triturate the residue with Acetone/Ether to crystallize the 3-Aminooxan-4-one hydrochloride . Filter and dry under vacuum.[2]
Handling, Stability & Safety
Safety Data Sheet (SDS) Highlights
-
Hazards: Irritant (Skin/Eye/Respiratory).[2]
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Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Incompatibility: Strong oxidizing agents, strong bases (liberates unstable free base).[2]
Critical Handling Note
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with immediate acquisition; expect to see dimerization signals within minutes.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
References
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Chemical Identity & CAS
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Source: ChemicalBook & AccelaChem Listings.[2]
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Link:
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Synthetic Methodology (Neber Rearrangement)
-
Heterocyclic Applications
-
Related Scaffold Synthesis (Alpha-Halo Ketone Route)
Sources
- 1. EnamineStore [enaminestore.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
